molecular formula C21H20N2O2S B3676734 3-isopropoxy-N-[(1-naphthylamino)carbonothioyl]benzamide

3-isopropoxy-N-[(1-naphthylamino)carbonothioyl]benzamide

Cat. No.: B3676734
M. Wt: 364.5 g/mol
InChI Key: XBGYVFIBLNWLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropoxy-N-[(1-naphthylamino)carbonothioyl]benzamide, also known as INCB018424, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors, making them important targets for the treatment of various diseases.

Mechanism of Action

3-isopropoxy-N-[(1-naphthylamino)carbonothioyl]benzamide acts by selectively inhibiting JAK1 and JAK2, thereby blocking the downstream signaling pathways of cytokines and growth factors. This leads to a reduction in inflammation and immune responses, as well as the inhibition of tumor growth.
Biochemical and physiological effects:
Studies have shown that this compound can effectively reduce the symptoms of rheumatoid arthritis, psoriasis, and myelofibrosis, as well as inhibit tumor growth in various types of cancer. It has also been shown to have minimal effects on hematopoiesis and immune function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-isopropoxy-N-[(1-naphthylamino)carbonothioyl]benzamide in lab experiments is its selectivity for JAK1 and JAK2, which allows for more precise targeting of specific signaling pathways. However, its relatively short half-life and poor solubility can limit its effectiveness in certain experiments.

Future Directions

Future research on 3-isopropoxy-N-[(1-naphthylamino)carbonothioyl]benzamide could focus on its potential applications in other diseases, such as autoimmune disorders and inflammatory bowel disease. Additionally, further studies could investigate the potential for combination therapy with other inhibitors or immunomodulators. Finally, the development of new formulations or delivery methods could improve the pharmacokinetic properties of this compound and enhance its therapeutic potential.

Scientific Research Applications

3-isopropoxy-N-[(1-naphthylamino)carbonothioyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and myelofibrosis. It has also been investigated for its anti-tumor properties in various types of cancer.

Properties

IUPAC Name

N-(naphthalen-1-ylcarbamothioyl)-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-14(2)25-17-10-5-9-16(13-17)20(24)23-21(26)22-19-12-6-8-15-7-3-4-11-18(15)19/h3-14H,1-2H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGYVFIBLNWLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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